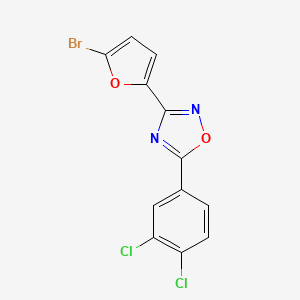![molecular formula C23H20F2N4O2 B6058988 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6058988.png)
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid to yield the desired 7-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethyl group, in particular, is highly reactive and can participate in difluoromethylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for studying various biological processes and developing new therapeutic agents.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe to investigate enzyme activities and cellular processes.
Industry: The compound's properties can be harnessed for the creation of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group, in particular, plays a crucial role in modulating the compound's biological activity. By binding to certain enzymes or receptors, the compound can influence various cellular processes, leading to its therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can interact with cell surface receptors, triggering signaling cascades that affect cellular functions.
Comparison with Similar Compounds
5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
7-(difluoromethyl)-5-(3-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
These compounds share similarities in their core structure but differ in the position and nature of their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O2/c1-14(15-6-4-3-5-7-15)27-23(30)18-13-26-29-20(21(24)25)12-19(28-22(18)29)16-8-10-17(31-2)11-9-16/h3-14,21H,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQORZGWIQVILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)
![N-[4-(butyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6058918.png)
![4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole](/img/structure/B6058923.png)
![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B6058947.png)
![2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![1-[3-[[3-(3-hydroxypiperidine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone](/img/structure/B6058973.png)
![3-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6058980.png)

![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)
